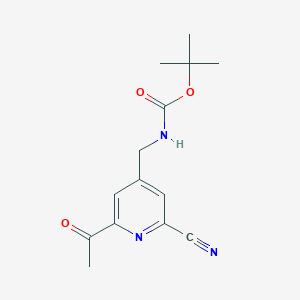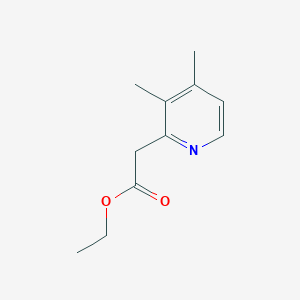
Ethyl (3,4-dimethylpyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,4-dimethylpyridin-2-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molar mass of 193.24 g/mol . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
The synthesis of Ethyl (3,4-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,4-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Ethyl (3,4-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,4-dimethylpyridin-2-YL)acetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of Ethyl (3,4-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the ester may undergo hydrolysis to release the active 3,4-dimethylpyridine-2-carboxylic acid, which can then interact with various metabolic pathways . The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,4-dimethylpyridin-2-YL)acetate can be compared with other esters and pyridine derivatives. Similar compounds include:
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Mthis compound: A closely related ester with similar properties but different molecular weight and boiling point.
3,4-Dimethylpyridine-2-carboxylic acid: The parent acid of the ester, used in various chemical syntheses.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
ethyl 2-(3,4-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-9(3)8(2)5-6-12-10/h5-6H,4,7H2,1-3H3 |
InChI-Schlüssel |
AGAPVTAYHRBUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC=CC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)
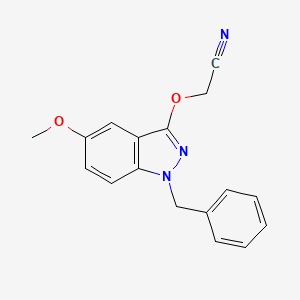
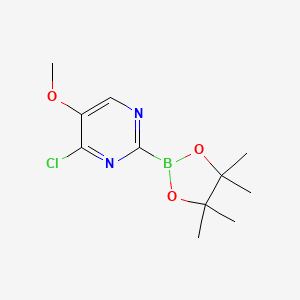
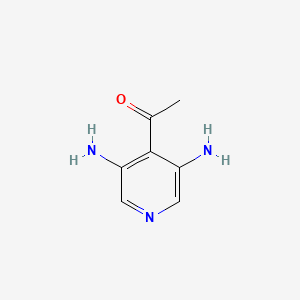
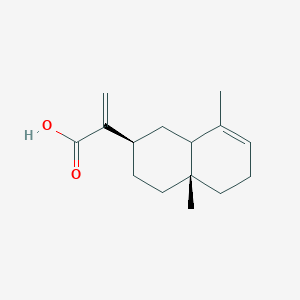
![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)


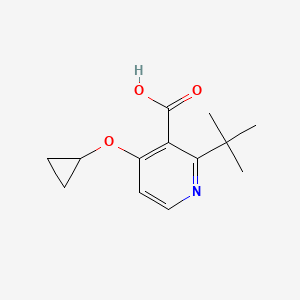


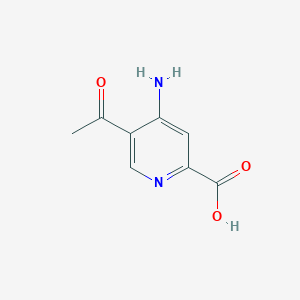
![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
